3-(4-Phenoxy-benzyl)-piperidine hydrochloride 3-(4-Phenoxy-benzyl)-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171985-70-8
VCID: VC7855802
InChI: InChI=1S/C18H21NO.ClH/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16;/h1-3,6-11,16,19H,4-5,12-14H2;1H
SMILES: C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Molecular Formula: C18H22ClNO
Molecular Weight: 303.8 g/mol

3-(4-Phenoxy-benzyl)-piperidine hydrochloride

CAS No.: 1171985-70-8

Cat. No.: VC7855802

Molecular Formula: C18H22ClNO

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Phenoxy-benzyl)-piperidine hydrochloride - 1171985-70-8

Specification

CAS No. 1171985-70-8
Molecular Formula C18H22ClNO
Molecular Weight 303.8 g/mol
IUPAC Name 3-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C18H21NO.ClH/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16;/h1-3,6-11,16,19H,4-5,12-14H2;1H
Standard InChI Key NRANRLYYNKOWGI-UHFFFAOYSA-N
SMILES C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Canonical SMILES C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(4-Phenoxy-benzyl)-piperidine hydrochloride features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzyl group. The benzyl group itself is para-substituted with a phenoxy moiety (OC6H5-\text{O}\text{C}_6\text{H}_5), creating a branched aromatic system. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents .

Key Structural Features:

  • Piperidine Core: Provides basicity due to the secondary amine, with a pKa of 10.29 .

  • Benzyl-Phenoxy Substituent: Introduces steric bulk and lipophilicity, influencing receptor binding in biological systems .

  • Salt Form: The hydrochloride counterion improves crystallinity and handling properties .

Nomenclature and Identifiers

  • IUPAC Name: 3-[(4-Phenoxyphenyl)methyl]piperidine hydrochloride

  • CAS Registry: 1171985-70-8 (hydrochloride salt), 955288-26-3 (free base)

  • Molecular Formula: C18H21NOHCl\text{C}_{18}\text{H}_{21}\text{NO} \cdot \text{HCl}

  • Molecular Weight: 303.826 g/mol

Synthesis and Manufacturing

Synthetic Pathways

The preparation of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride involves multi-step organic reactions, as inferred from analogous synthetic routes for related piperidine derivatives . A representative pathway includes:

  • Quaternization: Reacting 4-(4-phenoxyphenyl)pyridine with benzyl halides to form a pyridinium salt.

  • Reduction: Using agents like sodium borohydride to reduce the pyridinium intermediate to a tetrahydropyridine derivative.

  • Hydrogenation: Catalytic hydrogenation (e.g., with palladium on carbon) saturates the tetrahydropyridine ring, yielding the piperidine structure.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Optimization Considerations:

  • Catalyst Selection: Transition metal catalysts (e.g., PtO₂) may enhance reduction efficiency but require careful control to avoid over-reduction byproducts .

  • Purification: Column chromatography or recrystallization ensures high purity (>95%), critical for pharmacological applications .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

PropertyValueSource
Boiling Point391.3 ± 25.0 °C (Predicted)
Density1.063 ± 0.06 g/cm³
pKa10.29 ± 0.10
Storage ConditionsAmbient temperature
SolubilitySoluble in DMSO, methanol

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, necessitating storage below 25°C .

  • Hydrolytic Sensitivity: The free base form may degrade under acidic or alkaline conditions, but the hydrochloride salt mitigates this .

Pharmacological and Biological Research

Mechanistic Insights:

  • Binding Interactions: The benzyl-phenoxy group occupies a hydrophobic pocket in the D₄R binding site, while the protonated piperidine nitrogen forms a salt bridge with Asp115 .

  • Functional Activity: In vivo models suggest that such compounds reduce L-DOPA-induced dyskinesias in Parkinson’s disease, likely via modulation of cortico-basal ganglia pathways .

Metabolic and Pharmacokinetic Profiles

  • Microsomal Stability: Optimized derivatives demonstrate improved resistance to hepatic metabolism compared to earlier scaffolds (e.g., 50% remaining after 1 hour in human liver microsomes) .

  • Brain Penetration: LogP values (~3.5) and free fractions (~20%) suggest moderate blood-brain barrier permeability, enabling central nervous system activity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is cataloged by suppliers (e.g., Apollo Scientific) as a building block for:

  • Antipsychotics: Targeting D₄R for schizophrenia and bipolar disorder.

  • Antiparkinsonian Agents: Mitigating dyskinesias in long-term L-DOPA therapy .

Organic Synthesis

  • Cross-Coupling Reactions: The aryl ether moiety participates in Ullmann and Buchwald-Hartwig couplings.

  • Salt Formation: Serves as a precursor for novel ionic liquids with tunable solubilities .

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